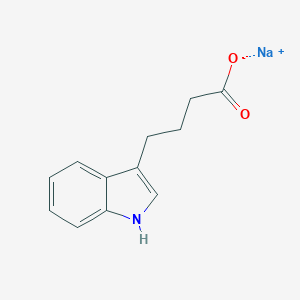
Sodium 4-(1H-indol-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(1H-indol-3-yl)butanoate is a chemical compound with the molecular formula C12H12NNaO2 . It is a derivative of indole, a heterocyclic compound that is widely used in various fields due to its diverse biological activities .
Synthesis Analysis
The synthesis of Sodium 4-(1H-indol-3-yl)butanoate or related compounds typically involves several steps. For instance, in one study, 4-(1H-indol-3-yl)butanoic acid was transformed into ethyl 4-(1H-indol-3-yl)butanoate, then into 4-(1H-indol-3-yl)butanohydrazide, and finally into 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of Sodium 4-(1H-indol-3-yl)butanoate consists of a sodium ion (Na+) and the anion derived from 4-(1H-indol-3-yl)butanoic acid . The indole ring is a key structural feature of this compound .Scientific Research Applications
Cancer Treatment
Indole derivatives, including Sodium 4-(1H-indol-3-yl)butanoate, have been found to be biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial properties . This makes Sodium 4-(1H-indol-3-yl)butanoate a potential candidate for the development of new antimicrobial agents .
Anti-inflammatory Properties
Research has shown that indole derivatives possess anti-inflammatory properties . This suggests that Sodium 4-(1H-indol-3-yl)butanoate could potentially be used in the treatment of inflammatory conditions .
Antiviral Activity
Indole derivatives have been found to possess antiviral activities . This suggests that Sodium 4-(1H-indol-3-yl)butanoate could potentially be used in the development of new antiviral drugs .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . This suggests that Sodium 4-(1H-indol-3-yl)butanoate could potentially be used in the development of new antidiabetic drugs .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activities . This suggests that Sodium 4-(1H-indol-3-yl)butanoate could potentially be used in the development of new antimalarial drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Sodium 4-(1H-indol-3-yl)butanoate, also known as 1H-Indole-3-butanoic acid monosodium salt, primarily targets the urease enzyme . Urease plays a crucial role in the metabolism of nitrogen-containing compounds by catalyzing the hydrolysis of urea into carbon dioxide and ammonia .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . The compound’s mode of action is competitive, meaning it competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the enzyme’s activity, thereby reducing the rate of urea hydrolysis .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is crucial for the removal of excess nitrogen from the body. By inhibiting urease, Sodium 4-(1H-indol-3-yl)butanoate disrupts this cycle, potentially leading to a decrease in the production of ammonia .
Result of Action
The primary result of Sodium 4-(1H-indol-3-yl)butanoate’s action is the inhibition of urease, leading to a decrease in the production of ammonia from urea . This could have various effects at the molecular and cellular levels, depending on the specific biological context. For example, in certain pathogenic bacteria that rely on urease for survival and virulence, inhibition of this enzyme could lead to a decrease in the bacteria’s ability to cause disease .
properties
IUPAC Name |
sodium;4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDSTGDTZFQGNC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635762 |
Source


|
| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(1H-indol-3-yl)butanoate | |
CAS RN |
10265-70-0 |
Source


|
| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


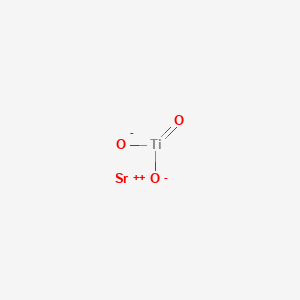
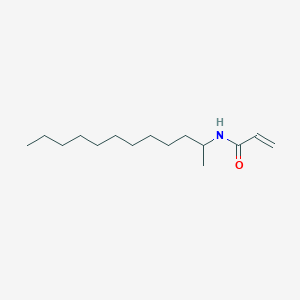
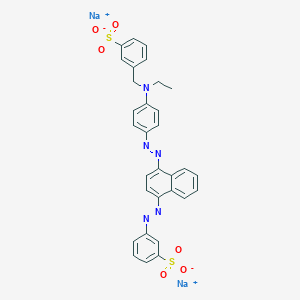


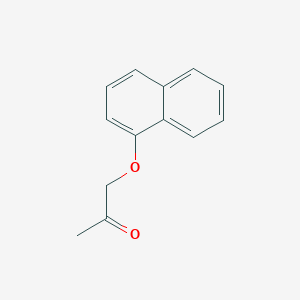
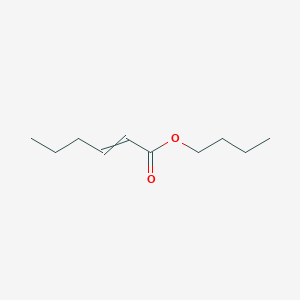
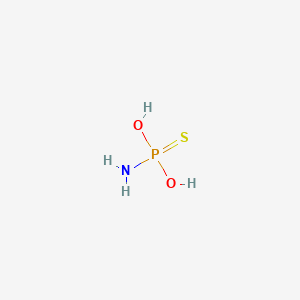
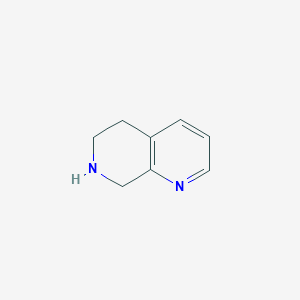
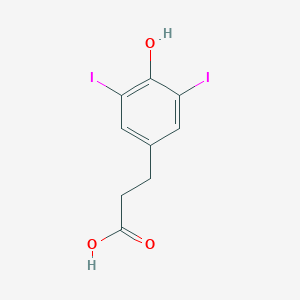

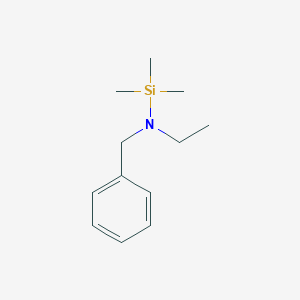
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)